molecular formula C10H13NOS B6597124 4,4-dimethyl-2-(3-methylthiophen-2-yl)-4,5-dihydro-1,3-oxazole CAS No. 97759-75-6

4,4-dimethyl-2-(3-methylthiophen-2-yl)-4,5-dihydro-1,3-oxazole

Cat. No.: B6597124
CAS No.: 97759-75-6
M. Wt: 195.28 g/mol
InChI Key: ZEMYSSZENXRKNR-UHFFFAOYSA-N
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Description

4,4-dimethyl-2-(3-methylthiophen-2-yl)-4,5-dihydro-1,3-oxazole is a heterocyclic compound that features a unique combination of an oxazole ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-2-(3-methylthiophen-2-yl)-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylthiophene-2-carboxylic acid with 2-amino-2-methylpropanol in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4,4-dimethyl-2-(3-methylthiophen-2-yl)-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4,4-dimethyl-2-(3-methylthiophen-2-yl)-4,5-dihydro-1,3-oxazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 4,4-dimethyl-2-(3-methylthiophen-2-yl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-dimethyl-2-(2-thienyl)-4,5-dihydro-1,3-oxazole
  • 4,4-dimethyl-2-(3-thienyl)-4,5-dihydro-1,3-oxazole

Uniqueness

4,4-dimethyl-2-(3-methylthiophen-2-yl)-4,5-dihydro-1,3-oxazole is unique due to the presence of the methyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall properties compared to similar compounds.

Properties

IUPAC Name

4,4-dimethyl-2-(3-methylthiophen-2-yl)-5H-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-7-4-5-13-8(7)9-11-10(2,3)6-12-9/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMYSSZENXRKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2=NC(CO2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30540040
Record name 4,4-Dimethyl-2-(3-methylthiophen-2-yl)-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30540040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97759-75-6
Record name 4,4-Dimethyl-2-(3-methylthiophen-2-yl)-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30540040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-dimethyl-2-(3-methylthiophen-2-yl)-4,5-dihydro-1,3-oxazole
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